molecular formula C21H17NO4 B6524846 N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide CAS No. 929450-78-2

N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide

Cat. No.: B6524846
CAS No.: 929450-78-2
M. Wt: 347.4 g/mol
InChI Key: QJLWCHRXYNFKJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(7,8-Dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide is a heterocyclic compound combining coumarin and benzofuran moieties linked via an acetamide group. The coumarin core (2H-chromen-2-one) is substituted with methyl groups at positions 7 and 8, while the benzofuran ring is functionalized at position 3 with an acetamide group. This structural motif is of interest due to the pharmacological relevance of coumarins (anticoagulant, anti-inflammatory) and benzofurans (antimicrobial, anticancer) .

Properties

IUPAC Name

N-[2-(7,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4/c1-11-8-9-14-16(10-18(24)26-20(14)12(11)2)21-19(22-13(3)23)15-6-4-5-7-17(15)25-21/h4-10H,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJLWCHRXYNFKJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Given the wide range of biological activities exhibited by coumarin derivatives, it can be inferred that multiple pathways could be affected, each leading to different downstream effects.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific biological activity it exhibits. Given the wide range of biological activities exhibited by coumarin derivatives, the results of action could vary significantly.

Biological Activity

N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H17NO3C_{19}H_{17}NO_3 with a molar mass of 305.35 g/mol. The compound features a chromenone moiety fused with a benzofuran, which is significant for its biological properties.

Biological Activity Overview

This compound has been studied for various biological activities:

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It effectively scavenges free radicals, which can contribute to cellular damage and various diseases. The antioxidant capacity was evaluated using DPPH and ABTS assays, showing IC50 values comparable to established antioxidants like ascorbic acid.

Anticancer Activity

Several studies have reported the anticancer effects of this compound against various cancer cell lines. For example:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15.4
HeLa (Cervical)12.3
A549 (Lung)18.5

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase. The compound's ability to inhibit topoisomerase activity has also been noted, suggesting a direct interaction with DNA.

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation. In vitro studies demonstrated a decrease in pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in macrophage models treated with the compound.

The biological activity of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The presence of hydroxyl groups in the chromenone structure enhances its ability to donate electrons and neutralize free radicals.
  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cancer progression, including topoisomerases and cyclooxygenases.
  • Gene Expression Modulation : It influences the expression of genes related to apoptosis and cell cycle regulation.

Structure–Activity Relationship (SAR)

The SAR studies highlight that modifications on the chromenone and benzofuran moieties significantly affect biological activity. For instance:

ModificationEffect on Activity
Methylation at positions 7 & 8Increased anticancer potency
Hydroxyl substitutionEnhanced antioxidant capacity

These findings suggest that specific structural features are critical for optimizing the therapeutic potential of this compound.

Case Studies

  • Case Study 1 : A study assessed the effects of this compound on human breast cancer cells (MCF-7). Results indicated significant inhibition of cell proliferation and induction of apoptosis through caspase activation.
  • Case Study 2 : In an animal model of inflammation, administration of this compound resulted in marked reductions in paw edema and inflammatory markers, demonstrating its potential for treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Motifs and Substituent Effects

Coumarin-Acetamide Derivatives
  • Compound 2k (): (E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide. Key Features: A hydrazide-linked coumarin derivative with a nitrobenzylidene substituent. Comparison: Unlike the target compound, 2k lacks a benzofuran ring and instead incorporates a hydrazide group, which may reduce planarity and alter hydrogen-bonding patterns.
  • Compound 2l (): (E)-2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)-N´-[(E)-3-phenylallylidene]acetohydrazide.

    • Key Features : A coumarin-hydrazide with a conjugated phenylallylidene chain.
    • Comparison : The extended π-system in 2l increases conjugation but reduces solubility compared to the target compound’s compact benzofuran-acetamide structure .
Benzofuran/Pyrazole-Acetamide Derivatives
  • Compound I (): 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide.
    • Key Features : A pyrazole-acetamide with dichlorophenyl and dihydropyrazole substituents.
    • Comparison : The pyrazole ring introduces conformational flexibility, with dihedral angles between aryl groups ranging from 54.8° to 77.5° . In contrast, the rigid benzofuran-coumarin framework of the target compound likely restricts rotational freedom, favoring planar molecular arrangements.
Morpholinone-Acetamide Derivatives ()
  • Example: 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide. Key Features: A morpholinone-acetamide with isopropylphenyl and acetyl groups. Comparison: The morpholinone ring introduces a lactam structure, enhancing hydrogen-bonding capacity via the carbonyl group. However, the bulky isopropylphenyl substituent may sterically hinder interactions compared to the target compound’s dimethylcoumarin-benzofuran system .

Spectroscopic and Crystallographic Data

Infrared (IR) Spectroscopy
  • Target Compound : Expected N-H (amide) stretch at ~3300 cm⁻¹ and C=O (coumarin/acetamide) stretches at ~1700–1750 cm⁻¹.
  • Compound 2k/2l () : Showed C=O stretches at 1735–1740 cm⁻¹ and N-H stretches at 3200–3250 cm⁻¹, consistent with hydrazide and coumarin carbonyls .
  • Compound I () : N-H stretch at 3250 cm⁻¹ and C=O at 1680 cm⁻¹, indicating stronger hydrogen bonding in the solid state .
Crystallography
  • Compound I () : Forms R₂²(10) hydrogen-bonded dimers via N-H⋯O interactions, a pattern common in acetamides . The target compound’s benzofuran-coumarin system may adopt similar dimerization but with distinct packing due to steric effects from methyl groups.
  • Morpholinone derivatives (): Exhibit intramolecular H-bonds between acetamide and morpholinone carbonyls, a feature less likely in the target compound due to spatial separation of functional groups .

Pharmacological Potential (Inferred from Structural Analogues)

  • Anticoagulant Activity: Coumarin derivatives (e.g., warfarin) are well-known anticoagulants. The target compound’s 7,8-dimethylcoumarin core may enhance lipophilicity and bioavailability compared to simpler coumarins .
  • Antimicrobial Potential: Benzofuran-acetamide hybrids (e.g., ) show promise against bacterial strains. The dichlorophenyl group in Compound I () suggests halogen bonding could enhance target affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.